

# Spectroscopic Data of 2,6-Bis(chloromethyl)pyridine: A Technical Guide

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## Compound of Interest

Compound Name: 2,6-Bis(chloromethyl)pyridine

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2,6-Bis(chloromethyl)pyridine**, a key building block in the synthesis of various pyridine derivatives. This document presents quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2,6-Bis(chloromethyl)pyridine**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.73	Triplet (t)	1H	H-4 (Pyridine ring)
7.40	Doublet (d)	2H	H-3, H-5 (Pyridine ring)
4.65	Singlet (s)	4H	-CH <sub>2</sub> Cl

<sup>13</sup>C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm	Assignment
156.3	C-2, C-6 (Pyridine ring)
138.1	C-4 (Pyridine ring)
122.1	C-3, C-5 (Pyridine ring)
46.5	-CH <sub>2</sub> Cl

## Infrared (IR) Spectroscopy

A definitive, comprehensive table of all IR absorption peaks for **2,6-Bis(chloromethyl)pyridine** is not readily available in the public domain. However, the FT-IR and FT-Raman spectra have been recorded in the regions of 4000-400 cm<sup>-1</sup> and 3500-100 cm<sup>-1</sup>, respectively. Key expected absorptions based on the functional groups present would include:

- C-H stretching (aromatic): Typically in the range of 3100-3000 cm<sup>-1</sup>.
- C-H stretching (aliphatic -CH<sub>2</sub>-): Typically just below 3000 cm<sup>-1</sup>.
- C=C and C=N stretching (aromatic ring): Multiple bands in the 1600-1400 cm<sup>-1</sup> region.
- C-H bending (aliphatic -CH<sub>2</sub>-): Around 1465 cm<sup>-1</sup>.
- C-Cl stretching: Typically in the range of 800-600 cm<sup>-1</sup>.

## Mass Spectrometry (MS)

Detailed fragmentation data with relative intensities for **2,6-Bis(chloromethyl)pyridine** is not consistently reported across publicly available sources. The molecular weight of **2,6-Bis(chloromethyl)pyridine** is 176.04 g/mol. The mass spectrum would be expected to show a molecular ion peak (M<sup>+</sup>) at m/z 176, with characteristic isotopic peaks for the two chlorine atoms (M+2 and M+4). Common fragmentation pathways would likely involve the loss of a chlorine atom ([M-Cl]<sup>+</sup>) or a chloromethyl group ([M-CH<sub>2</sub>Cl]<sup>+</sup>).

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses. While specific instrumental parameters for the analysis of **2,6-Bis(chloromethyl)pyridine** are not always published, these general protocols are applicable and can be adapted.

### NMR Spectroscopy

#### Sample Preparation:

A solution of **2,6-Bis(chloromethyl)pyridine** is prepared by dissolving approximately 10-20 mg of the solid compound in about 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform ( $\text{CDCl}_3$ ), in a standard 5 mm NMR tube.

#### Instrumentation and Data Acquisition:

- Spectrometer: A high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
- Nuclei:  $^1\text{H}$  and  $^{13}\text{C}$ .
- Solvent:  $\text{CDCl}_3$ .
- Internal Standard: Tetramethylsilane (TMS) at 0 ppm.
- $^1\text{H}$  NMR Parameters:
  - Pulse sequence: Standard single-pulse experiment.
  - Number of scans: 16-32.
  - Relaxation delay: 1-5 seconds.
  - Spectral width: Appropriate for the proton chemical shift range (e.g., -2 to 12 ppm).
- $^{13}\text{C}$  NMR Parameters:
  - Pulse sequence: Proton-decoupled pulse experiment.

- Number of scans: 1024 or more due to the low natural abundance of  $^{13}\text{C}$ .
- Relaxation delay: 2-5 seconds.
- Spectral width: Appropriate for the carbon chemical shift range (e.g., 0 to 200 ppm).

## FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

- Approximately 1-2 mg of solid **2,6-Bis(chloromethyl)pyridine** is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
- The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
- Spectral Range: Typically  $4000\text{-}400\text{ cm}^{-1}$ .
- Resolution:  $4\text{ cm}^{-1}$ .
- Background: A background spectrum of the pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
- Data Presentation: The spectrum is typically presented as percent transmittance versus wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry

Sample Introduction and Ionization (Electron Ionization - EI):

- A small amount of the solid sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).
- The sample is vaporized by heating in the ion source.

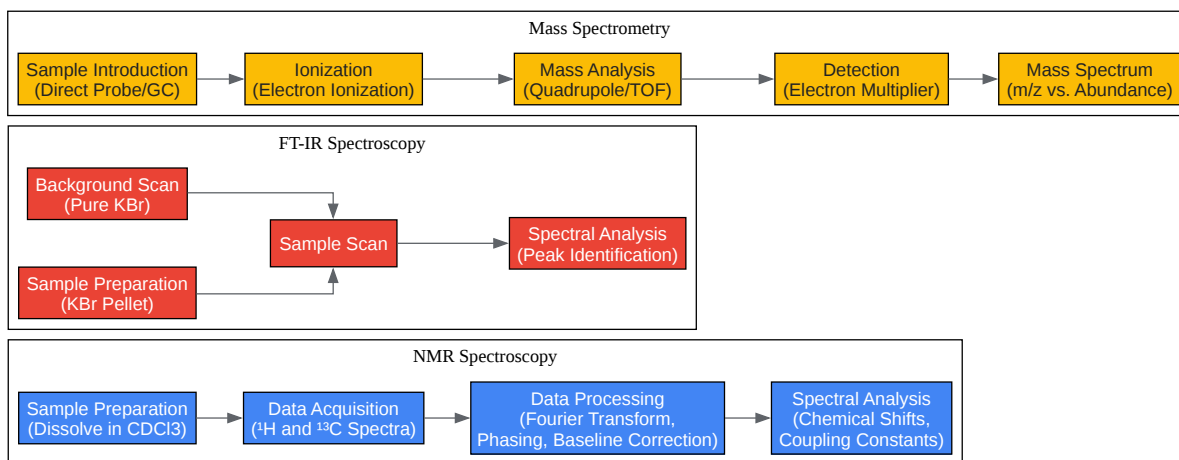
- The gaseous molecules are then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization, primarily forming a molecular ion ( $M^+$ ).

Mass Analysis and Detection:

- Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer separates the resulting ions based on their mass-to-charge ratio ( $m/z$ ).
- Detector: An electron multiplier detects the ions.
- Data Acquisition: The mass spectrum is recorded, displaying the relative abundance of ions at each  $m/z$  value.

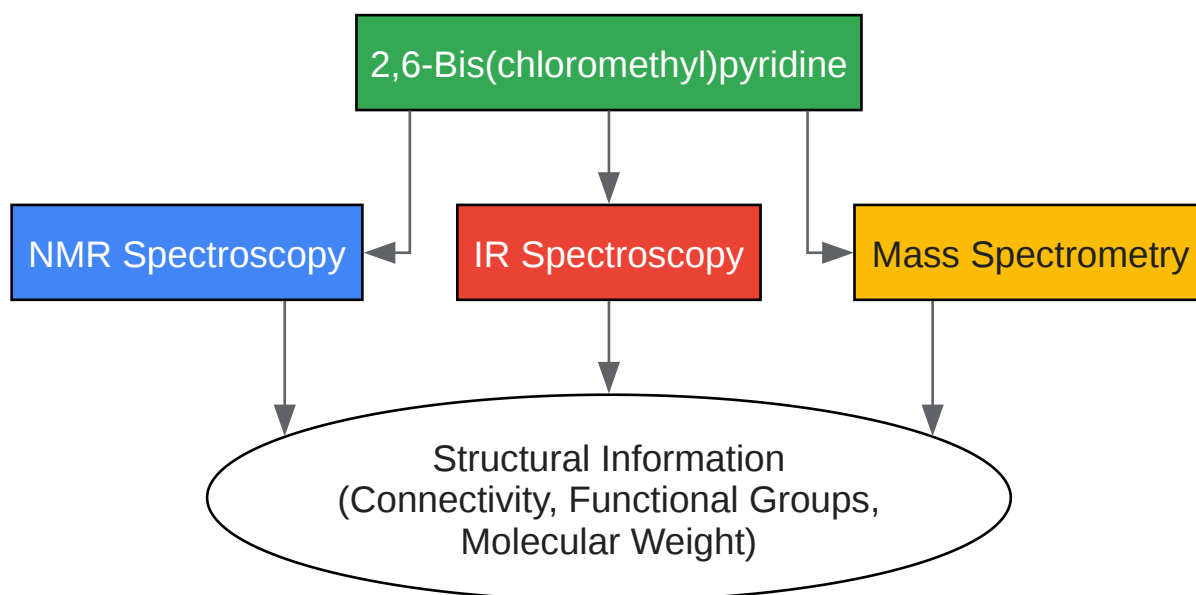
## Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.



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Caption: General experimental workflows for NMR, FT-IR, and Mass Spectrometry.



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